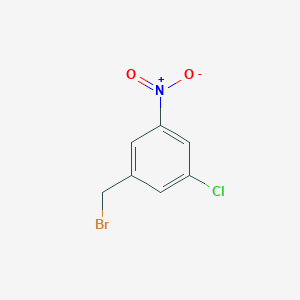

1-(Bromomethyl)-3-chloro-5-nitrobenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-3-chloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOZXINFVGMMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674019 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865624-17-5 | |

| Record name | 1-(Bromomethyl)-3-chloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Executive Summary

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a pivotal building block in medicinal chemistry and agrochemical development, prized for its trifunctionalized aromatic core that allows for sequential and site-selective modifications.[1][2] This guide provides a comprehensive overview of its synthesis via the free-radical bromination of 3-chloro-5-nitrotoluene. We delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, justify the selection of N-Bromosuccinimide (NBS) as the preferred brominating agent, and present a detailed, field-proven experimental protocol. The document is structured to provide researchers and process chemists with the necessary theoretical and practical knowledge for the safe and efficient synthesis, purification, and characterization of this valuable synthetic intermediate.

Introduction: A Versatile Synthetic Intermediate

1-(Bromomethyl)-3-chloro-5-nitrobenzene, with the chemical formula C₇H₅BrClNO₂, is a crystalline solid that serves as a highly versatile intermediate in organic synthesis.[3] Its structure is characterized by a benzene ring substituted with three distinct functional groups: a reactive bromomethyl group, a deactivating chloro group, and a strongly deactivating nitro group. This unique arrangement allows for a range of chemical transformations. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent alkylating agent, while the nitro group can be reduced to an amine, opening pathways for amide bond formation or diazotization.[1] The aryl chloride offers a site for transition-metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][4]

Synthetic Strategy: The Logic of Benzylic Bromination

The most direct and efficient route to 1-(bromomethyl)-3-chloro-5-nitrobenzene is the selective bromination of the methyl group of its precursor, 3-chloro-5-nitrotoluene. This transformation leverages the principles of free-radical chemistry.

Precursor Selection: 3-chloro-5-nitrotoluene

The choice of 3-chloro-5-nitrotoluene as the starting material is strategic. It is a commercially available compound, often synthesized by the chlorination and deamination of 2-methyl-4-nitroaniline.[5][6][7][8] Its structure already contains the required chloro and nitro substituents in the correct meta-orientation, simplifying the overall synthetic sequence.

Reaction Choice: Free-Radical Halogenation

The conversion of a methyl group attached to an aromatic ring (a benzylic position) into a bromomethyl group is classically achieved through a free-radical substitution reaction.[9] The C-H bonds at the benzylic position are significantly weaker (approx. 90 kcal/mol) than typical primary C-H bonds (approx. 100 kcal/mol).[10] This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is stabilized by resonance, with the unpaired electron delocalized into the adjacent aromatic ring.[11][12] This inherent stability makes the benzylic position the most reactive site for hydrogen abstraction by a halogen radical.

Reagent Selection: The Superiority of N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for benzylic bromination with initiation by heat or UV light, N-Bromosuccinimide (NBS) is the reagent of choice for laboratory and industrial synthesis.[13][14] The primary advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[11][14] This is crucial because high concentrations of Br₂ can lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich ring (though less likely here due to deactivating groups) or multiple brominations.

The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[15] NBS reacts with trace amounts of HBr, a byproduct of the propagation step, to generate Br₂.[16] This in-situ generation ensures that the Br₂ concentration remains minimal, favoring the desired radical chain reaction over competing pathways.[16]

The Reaction Mechanism: A Radical Chain Process

The benzylic bromination using NBS follows a well-established radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the homolytic cleavage of the weak O-O bond in benzoyl peroxide (or C-N bond in AIBN) upon heating, generating initial radicals. These radicals are not directly involved in bromination but start the chain by reacting with other species. The key initiation step for the bromination itself is the homolysis of the Br-Br bond, generated in low concentration, to form two bromine radicals (Br•).[17]

-

Propagation: This is a two-step cyclic process that forms the bulk of the product.

-

A bromine radical abstracts a hydrogen atom from the benzylic position of 3-chloro-5-nitrotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[11][17]

-

The benzylic radical then reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired product, 1-(bromomethyl)-3-chloro-5-nitrobenzene, and a new bromine radical, which continues the chain.[17]

-

-

Termination: The reaction ceases when the concentration of reactants becomes low and radicals combine with each other, terminating the chain.[17]

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 1-(bromomethyl)-3-chloro-5-nitrobenzene on a laboratory scale.

Materials and Physicochemical Data

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |

| 3-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 78-82 | ~285 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 | - | Brominating Agent |

| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | 103-105 | - | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | -23 | 76.7 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | - | Quenching/Wash |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | - | Drying Agent |

| Product | C₇H₅BrClNO₂ | 250.48 | 50-55 [3] | ~320 [3] | Target Compound |

Note: Due to its toxicity, Carbon Tetrachloride is often replaced with safer solvents like cyclohexane or acetonitrile. The chosen solvent must be inert to radical conditions.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-nitrotoluene (e.g., 8.58 g, 50.0 mmol).

-

Solvent and Reagent Addition: Add carbon tetrachloride (or a suitable alternative solvent, 100 mL), N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq), and benzoyl peroxide (0.24 g, 1.0 mmol, 0.02 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often initiated with a heat lamp to ensure radical formation.

-

Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS. The reaction is typically complete when the solid succinimide (less dense than NBS) is seen floating at the top of the solvent, usually within 1-3 hours.

-

Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove the solid by vacuum filtration and wash it with a small amount of cold solvent.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic byproducts, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).[18]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a yellow to brown oil or solid. Purify the product by recrystallization from a suitable solvent system (e.g., hexanes or an ethanol/water mixture) to yield 1-(bromomethyl)-3-chloro-5-nitrobenzene as a white to pale yellow crystalline solid.[19]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

Safety, Handling, and Disposal

Working with the reagents and product for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[20]

-

Personal Protective Equipment (PPE): Chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile) are mandatory.[20][21]

-

Reagent Hazards:

-

N-Bromosuccinimide (NBS): An irritant and moisture-sensitive. Handle quickly and in a dry environment.

-

Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive when dry. It is usually supplied wetted with water. Do not grind or subject to shock.

-

Solvents: Carbon tetrachloride is a known carcinogen and hepatotoxin. Dichloromethane is a suspected carcinogen. Handle with extreme care and use safer alternatives if possible.

-

-

Product Hazards: 1-(Bromomethyl)-3-chloro-5-nitrobenzene is a hazardous substance.[3] As a benzylic bromide, it is expected to be a strong lachrymator (tear-inducing agent) and skin irritant. Avoid inhalation of dust or vapors and any contact with skin or eyes.[20][22]

-

Disposal: All chemical waste, including solvents and residual reagents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[20][22]

Conclusion

The synthesis of 1-(bromomethyl)-3-chloro-5-nitrobenzene via the Wohl-Ziegler radical bromination of 3-chloro-5-nitrotoluene is a robust and reliable method. The strategic use of N-Bromosuccinimide and a radical initiator provides high selectivity for the benzylic position, minimizing undesirable side reactions. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can effectively produce this versatile chemical intermediate, enabling further exploration in the fields of drug discovery and materials science.

References

-

1-(bromomethyl)-3-chloro-5-nitrobenzene - ChemBK. (2024-04-10). Available from: [Link]

-

What is Allylic Bromination? - Master Organic Chemistry. (2013-11-25). Available from: [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available from: [Link]

-

Benzylic Bromination - YouTube. (2013-11-17). Available from: [Link]

-

Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE - Vedantu. Available from: [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018-06-13). Available from: [Link]

-

Benzylic Bromination - Chemistry Steps. Available from: [Link]

-

Toluene - Wikipedia. Available from: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011-06-10). Available from: [Link]

-

NBS (N-Bromosuccinimide) | Organic Chemistry | IIT JEE / NEET - YouTube. (2020-01-05). Available from: [Link]

-

1-(Bromomethyl)-3-chloro-5-nitrobenzene - MySkinRecipes. Available from: [Link]

-

1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem. Available from: [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: [Link]

-

1-(bromomethyl)-3-chloro-5-nitrobenzene - PubChemLite. Available from: [Link]

-

3-Bromo-4-chloro-5-nitrotoluene | C7H5BrClNO2 | CID 50999470 - PubChem. Available from: [Link]

- CN107098791B - Preparation method of benzyl bromide - Google Patents.

-

6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium. (2023-12-16). Available from: [Link]

- US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents.

- EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents.

-

Process for preparing 3-chloro-5-nitrotoluene - European Patent Office - EP 1443040 A1. (2004-01-22). Available from: [Link]

- US20040147776A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents.

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022-10-26). Available from: [Link]

-

PROCESS FOR PREPARING NITROBENZYL BROMIDES - European Patent Office - EP 3587391 A1. (2018-06-22). Available from: [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs.

Sources

- 1. 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | 1215205-94-9 | Benchchem [benchchem.com]

- 2. 1-(Bromomethyl)-3-chloro-5-nitrobenzene [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 6. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20040147776A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 16. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. fishersci.com [fishersci.com]

- 22. biosynth.com [biosynth.com]

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-3-chloro-5-nitrobenzene (CAS Number: 865624-17-5), a key trifunctional arene building block. Its unique substitution pattern, featuring a reactive benzylic bromide, a deactivating chloro group, and a strongly deactivating nitro group, makes it a valuable intermediate for the synthesis of complex molecular architectures in medicinal chemistry and materials science. This document details its physicochemical properties, a proposed synthetic pathway with mechanistic considerations, expected reactivity, and essential safety protocols.

Core Properties and Structural Analysis

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a crystalline solid at room temperature, typically appearing as a white to slightly yellow powder. Its molecular structure is foundational to its reactivity, combining three distinct chemical functionalities that can be addressed with considerable selectivity.

Structural Diagram:

Caption: Structure of 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

Physicochemical and Spectroscopic Data Summary:

The following table summarizes key physical and computed properties for this compound. Note that while some experimental data is available, other parameters are predicted based on its structure.

| Property | Value | Source(s) |

| CAS Number | 865624-17-5 | [1] |

| Molecular Formula | C₇H₅BrClNO₂ | |

| Molecular Weight | 250.48 g/mol | |

| Appearance | White to slightly yellow crystalline powder or bulk solid | |

| Melting Point | ~50-55 °C | |

| Boiling Point | ~262-263 °C (Predicted: 319.7 °C at 760 mmHg) | |

| Solubility | Soluble in organic solvents (ether, DMSO); insoluble in water | |

| Density | 1.755 g/cm³ (Predicted) | |

| Refractive Index | 1.623 (Predicted) | |

| XlogP (Predicted) | 2.9 | [2] |

Synthesis Pathway: A Mechanistic Approach

While specific literature detailing the synthesis of CAS 865624-17-5 is sparse, a highly plausible and efficient route involves the free-radical bromination of the corresponding benzylic methyl group of 1-chloro-3-methyl-5-nitrobenzene. This transformation is reliably achieved via the Wohl-Ziegler reaction.[3][4][5]

Proposed Two-Step Synthesis Workflow:

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of 1-Chloro-3-methyl-5-nitrobenzene

The precursor is synthesized from 2-methyl-4-nitroaniline. This involves a chlorination reaction under neutral conditions, followed by deamination to yield 3-chloro-5-nitrotoluene.[6]

Step 2: Wohl-Ziegler Bromination (Proposed Protocol)

This key step involves the selective bromination of the benzylic methyl group. The reaction proceeds via a free-radical chain mechanism, where N-bromosuccinimide (NBS) serves as a source of a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[7][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-3-methyl-5-nitrobenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene.[5]

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by photolysis (UV lamp) or thermal decomposition of the initiator.[3]

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the disappearance of the starting material. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[5]

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium sulfite to quench any remaining bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 1-(bromomethyl)-3-chloro-5-nitrobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(bromomethyl)-3-chloro-5-nitrobenzene lies in the high reactivity of its benzylic bromide group, which is an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution at the Benzylic Carbon

The primary reaction pathway for this compound is the Sₙ2 or Sₙ1 displacement of the bromide by a wide range of nucleophiles. The presence of strong electron-withdrawing nitro and chloro groups on the benzene ring can influence the reaction mechanism. While these groups destabilize a potential benzylic carbocation (disfavoring Sₙ1), they also make the benzylic carbon highly electron-deficient and susceptible to Sₙ2 attack.[9]

General Reaction Scheme:

Caption: General nucleophilic substitution pathway.

This reactivity makes the compound an ideal starting material for introducing the 3-chloro-5-nitrobenzyl moiety into larger molecules, a common strategy in the synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[1]

Transformations of the Nitro Group

The nitro group can be readily reduced to an aniline derivative using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This opens up a vast array of subsequent chemical transformations, including diazotization for Sandmeyer reactions or amide bond formation, further enhancing its synthetic versatility.

Characterization and Analytical Profile

Expected ¹H NMR (in CDCl₃):

-

~4.5-4.7 ppm (singlet, 2H): This signal corresponds to the two protons of the benzylic bromomethyl (-CH₂Br) group.

-

~7.5-8.5 ppm (multiplet, 3H): These signals arise from the three aromatic protons. Due to the substitution pattern, they will appear as distinct signals, likely two doublets and a triplet or three distinct singlets depending on the coupling constants.

Expected Mass Spectrometry (EI):

The mass spectrum would be expected to show a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of one bromine and one chlorine atom. Key fragmentation pathways would likely involve the loss of the bromine atom (M-Br) to form a stable benzylic cation, followed by further fragmentation.

Expected IR Spectroscopy:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1530 and 1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1220 cm⁻¹: C-Br stretching of the bromomethyl group.

-

~800-700 cm⁻¹: C-Cl stretching.

Safety, Handling, and Disposal

1-(Bromomethyl)-3-chloro-5-nitrobenzene is classified as a hazardous substance and must be handled with appropriate safety precautions. Data from structurally similar benzyl bromides suggest it is likely a lachrymator and corrosive, causing severe skin burns and eye damage.[12][13]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[12]

-

Eye Protection: Wear chemical safety goggles and a face shield.[12]

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[12]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

This material should be treated as hazardous waste. Dispose of it by dissolving or mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber. All disposal practices must comply with local, state, and federal regulations.[12]

References

-

1-(bromomethyl)-3-chloro-5-nitrobenzene - ChemBK. [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed. [Link]

-

Wohl–Ziegler bromination - Wikipedia. [Link]

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate. [Link]

-

Benzene, 1-(bromomethyl)-3-chloro- - the NIST WebBook. [Link]

-

1-(Bromomethyl)-3-chloro-5-nitrobenzene - MySkinRecipes. [Link]

-

1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. [Link]

- CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google P

-

p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]

-

1-(bromomethyl)-3-chloro-5-nitrobenzene - PubChemLite. [Link]

-

Benzene, 1-(chloromethyl)-3-nitro- - the NIST WebBook. [Link]

-

Process for preparing 3-chloro-5-nitrotoluene - European Patent Office - EP 1443040 A1. [Link]

Sources

- 1. 1-(Bromomethyl)-3-chloro-5-nitrobenzene [myskinrecipes.com]

- 2. PubChemLite - 1-(bromomethyl)-3-chloro-5-nitrobenzene (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Benzene, 1-(bromomethyl)-3-chloro- [webbook.nist.gov]

- 11. Benzene, 1-(chloromethyl)-3-nitro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. biosynth.com [biosynth.com]

physical and chemical properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

An In-Depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene (CAS No: 865624-17-5). As a key intermediate in organic synthesis, this compound's unique trifunctional substitution pattern on the benzene ring makes it a valuable building block for pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document consolidates available data on its physicochemical characteristics, outlines a plausible synthetic pathway, details critical safety and handling protocols, and discusses its applications, offering a holistic resource for laboratory and development professionals.

Introduction and Molecular Overview

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a substituted aromatic hydrocarbon featuring three distinct functional groups: a reactive bromomethyl group, a deactivating chloro group, and a strongly electron-withdrawing nitro group. This specific arrangement of substituents dictates its chemical behavior, particularly its reactivity in nucleophilic substitution and further aromatic modifications. Its utility as a chemical intermediate stems from the sequential reactivity of these groups, allowing for controlled, stepwise synthesis of more complex molecular architectures.[2]

Below is a visualization of the molecular structure.

Caption: Chemical structure of 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate solvents, reaction conditions, and purification methods. The properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 865624-17-5 | [1][3][4][5] |

| Molecular Formula | C₇H₅BrClNO₂ | [1][4][5] |

| Molecular Weight | 250.48 g/mol | [1][5] |

| Appearance | White to slightly yellow crystalline powder or solid | [1] |

| Melting Point | 50-55 °C | [1] |

| Boiling Point | ~262-263 °C; 319.7 °C at 760 mmHg | [1][3] |

| Density | 1.755 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in ether, dimethyl sulfoxide | [1] |

| Flash Point | 147.1 °C | [1][3] |

| Refractive Index | 1.623 | [1][3] |

| Vapor Pressure | 0.000624 mmHg at 25 °C | [1] |

Chemical Properties and Reactivity

The reactivity of 1-(Bromomethyl)-3-chloro-5-nitrobenzene is governed by its three functional groups.

-

Bromomethyl Group (-CH₂Br): This benzylic bromide is the most reactive site, highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with nucleophiles like amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom or carbon-carbon bonds. This feature is central to its role as a building block for introducing the 3-chloro-5-nitrobenzyl moiety into larger molecules.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd).[6] This transformation is a critical step in many synthetic sequences, as the resulting aniline derivative opens up a vast range of subsequent reactions, such as diazotization.

-

Chloro Group (-Cl): The chlorine atom is a deactivating but ortho, para-directing substituent. It is generally less reactive than the bromomethyl group and requires harsh conditions for nucleophilic aromatic substitution. Its primary influence is electronic, contributing to the overall reactivity of the molecule.

The compound's versatility lies in the ability to selectively address these functional groups, enabling complex, multi-step syntheses.[2][6]

Proposed Synthesis Pathway

While various synthetic routes may exist, a plausible and common laboratory-scale synthesis involves the free-radical bromination of the methyl group of 3-chloro-5-nitrotoluene. This method leverages readily available starting materials and established reaction protocols.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is based on standard procedures for benzylic bromination.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-chloro-5-nitrotoluene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 equivalents), to the solution.

-

Bromination: Heat the mixture to reflux. A solution of N-Bromosuccinimide (NBS, 1.1 equivalents) in the same solvent is then added dropwise from the dropping funnel. The reaction is typically irradiated with a UV lamp or a high-wattage incandescent bulb to promote the initiation of the radical chain reaction.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product. The disappearance of the less dense NBS from the top of the refluxing solvent is also an indicator of reaction progress.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble, is removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexanes), to yield pure 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

Caption: Proposed synthesis workflow for 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

Spectroscopic Data Interpretation

While a dedicated public spectrum was not located, the expected spectroscopic signatures can be predicted based on the molecular structure. Experimental verification is essential.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br) around δ 4.5-4.8 ppm. The three aromatic protons will appear in the downfield region (δ 7.5-8.5 ppm) as distinct multiplets or singlets, reflecting their unique electronic environments due to the substitution pattern.

-

¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, NO₂, and CH₂Br).

-

IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), strong asymmetric and symmetric stretching for the nitro group (-NO₂) at approximately 1550-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively, and C-Br stretching (~680-515 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom (-Br) to form a stable benzylic carbocation.

Safety, Handling, and Storage

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a hazardous chemical and requires strict safety protocols.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[7] Wear chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[1][7]

-

Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[8][9] Avoid inhalation of dust and contact with skin, eyes, and clothing.[1][7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[11] Recommended storage temperatures are room temperature or 2-8°C.[2][5] Keep away from incompatible materials such as strong oxidizing agents, combustibles, and sources of heat or ignition.[1][10]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[1][7]

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its primary applications include:

-

Pharmaceutical Synthesis: As a scaffold for building active pharmaceutical ingredients (APIs). The 3-chloro-5-nitrobenzyl moiety can be found in various investigational drugs.

-

Agrochemicals: Used as a starting material for the synthesis of novel pesticides and herbicides.[1]

-

Fine and Specialty Chemicals: Serves as a building block in the creation of dyes, pigments, and materials for chemical and biological research.[2]

Conclusion

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as an intermediate in organic synthesis. Its distinct reactive sites—the bromomethyl, chloro, and nitro groups—allow for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

1-(bromomethyl)-3-chloro-5-nitrobenzene - Introduction. ChemBK. [Link]

-

1-(bromomethyl)-3-chloro-5-nitrobenzene,(CAS# 865624-17-5) - Sinfoo Biotech. Sinfoo Biotech. [Link]

-

1-bromo-3-chloro-5-nitro-benzene - ChemBK. ChemBK. [Link]

-

1-(Bromomethyl)-3-chloro-5-nitrobenzene - MySkinRecipes. MySkinRecipes. [Link]

-

1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem. PubChem. [Link]

-

1-Bromo-3-(bromomethyl)-5-nitrobenzene | C7H5Br2NO2 | CID 14866973 - PubChem. PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-(Bromomethyl)-3-chloro-5-nitrobenzene [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. BENZENE, 1-(BROMOMETHYL)-3-CHLORO-5-NITRO- - CAS:865624-17-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. evitachem.com [evitachem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-Bromo-3-(bromomethyl)-5-nitrobenzene | C7H5Br2NO2 | CID 14866973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

1-(Bromomethyl)-3-chloro-5-nitrobenzene structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1-(bromomethyl)-3-chloro-5-nitrobenzene (CAS No: 865624-17-5). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural steps to explain the causal logic behind the analytical choices. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system for confirming the molecular structure, ensuring the highest degree of scientific integrity. This guide serves as a practical blueprint for the characterization of complex substituted aromatic intermediates critical to the pharmaceutical and agrochemical industries.

Introduction and Strategic Overview

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a key building block in organic synthesis. Its trifunctional nature—possessing a reactive bromomethyl group for alkylation, and electron-deficient aromatic ring due to the chloro and nitro substituents—makes it a versatile intermediate.[1] Given its role in the synthesis of high-value final products, rigorous structural confirmation is not merely procedural; it is a prerequisite for ensuring reaction success, purity, and safety.

The compound is typically a white to slightly yellow crystalline solid with a melting point of approximately 50-55°C.[2] Its molecular formula is C₇H₅BrClNO₂, with a molar mass of 250.48 g/mol .[2][3] The core challenge in its elucidation lies in definitively confirming the 1,3,5-substitution pattern on the benzene ring and verifying the integrity of the bromomethyl group.

Our analytical strategy is designed as a convergent and self-reinforcing workflow. Each technique provides orthogonal data points that, when combined, leave no ambiguity as to the compound's identity.

Caption: Overall workflow for the structural elucidation of the target compound.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: We begin with High-Resolution Mass Spectrometry (HRMS) to establish the most fundamental properties: the exact mass and elemental formula. This is the first and most critical test of our hypothesized structure. The presence of both bromine and chlorine provides a highly characteristic isotopic pattern that acts as a definitive fingerprint. Electron Ionization (EI) is chosen for its ability to generate a clear molecular ion and reproducible fragmentation patterns.

Experimental Protocol: GC-HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 m/z.

-

Acquisition Mode: High resolution (>10,000).

-

Data Interpretation: Expected Results

The primary objective is to locate the molecular ion cluster and match its exact mass and isotopic distribution to the theoretical values for C₇H₅⁷⁹Br³⁵ClNO₂.

| Predicted Ion/Fragment | Chemical Formula | Calculated m/z (Monoisotopic) | Key Isotopic Peaks (m/z) and Expected Ratio | Rationale for Formation |

| [M]⁺• | C₇H₅BrClNO₂ | 248.9192 | 248.9 (100%), 250.9 (128%), 252.9 (31%) | Molecular Ion. The complex pattern is due to the combined presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. |

| [M-Br]⁺ | C₇H₅ClNO₂ | 169.9954 | 170.0 (100%), 172.0 (32%) | Loss of a bromine radical from the benzylic position, a highly favorable fragmentation pathway due to the relative weakness of the C-Br bond. |

| [M-NO₂]⁺ | C₇H₅BrCl | 203.9263 | 203.9 (100%), 205.9 (128%), 207.9 (31%) | Loss of a nitro group radical. |

| [C₆H₃Cl]⁺ | C₆H₃Cl | 110.9949 | 110.0 (100%), 112.0 (32%) | Subsequent loss of Br and NO₂ from the molecular ion. |

The confirmation of the molecular formula via HRMS provides a high-confidence foundation upon which the subsequent spectroscopic data will be built.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[4] For this molecule, we are specifically looking for the characteristic vibrations of the nitro group (NO₂), the aromatic ring, and the carbon-halogen bonds. The absence of other signals (e.g., -OH or C=O stretch) further validates the compound's purity and identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the crystalline solid directly onto the ATR crystal.

-

Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans.

-

-

Processing: Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected.

Data Interpretation: Expected Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Significance |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~1545-1520 | Strong | Asymmetric NO₂ Stretch | Key diagnostic peak for the nitro group. |

| ~1350-1335 | Strong | Symmetric NO₂ Stretch | Key diagnostic peak for the nitro group. |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch | Confirms the aromatic backbone. |

| ~880-860 | Strong | C-H Out-of-plane Bending | Characteristic of a 1,3,5-trisubstituted benzene ring. |

| ~800-600 | Medium-Strong | C-Cl Stretch | Indicates the presence of the chloro substituent. |

| < 690 | Medium | C-Br Stretch | Indicates the presence of the bromo substituent. |

The two strong, sharp absorbances for the NO₂ group are the most telling features in the IR spectrum and provide definitive evidence for this functional group.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides the ultimate confirmation of the molecular skeleton, detailing the precise connectivity of atoms.[4][5] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. For 1-(bromomethyl)-3-chloro-5-nitrobenzene, NMR will unequivocally confirm the 1,3,5-substitution pattern and the presence of the -CH₂Br group.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse acquisition (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2 seconds.

-

Data Interpretation: Predicted NMR Spectra

The electron-withdrawing nature of the chloro and nitro groups will cause the aromatic protons and carbons to be significantly deshielded (shifted to higher ppm values).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.0 | t (triplet) or m (multiplet) | 1H | H-4/H-6 | Proton between two electron-withdrawing groups (Cl and NO₂). |

| ~7.9-7.8 | t (triplet) or m (multiplet) | 1H | H-2/H-6 | Proton between the CH₂Br and Cl groups. |

| ~7.7-7.6 | t (triplet) or m (multiplet) | 1H | H-2/H-4 | Proton between the CH₂Br and NO₂ groups. |

| ~4.6 | s (singlet) | 2H | -CH₂Br | Diagnostic singlet for the bromomethyl protons, shifted downfield by the adjacent bromine. |

Note: The aromatic protons may appear as three distinct, finely coupled multiplets (triplet-like) due to small meta-couplings (⁴JHH).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149 | C-NO₂ | Carbon directly attached to the highly electron-withdrawing nitro group. |

| ~142 | C-CH₂Br | Quaternary carbon attached to the bromomethyl group. |

| ~136 | C-Cl | Quaternary carbon attached to the chlorine atom. |

| ~132 | C-4/C-6 | Aromatic CH carbon between Cl and NO₂. |

| ~128 | C-2/C-6 | Aromatic CH carbon between CH₂Br and Cl. |

| ~122 | C-2/C-4 | Aromatic CH carbon between CH₂Br and NO₂. |

| ~31 | -CH₂Br | Aliphatic carbon of the bromomethyl group. |

The combination of a 2H singlet around 4.6 ppm and three distinct aromatic proton signals, along with the seven unique carbon signals in the predicted regions, provides an airtight case for the proposed structure.

Conclusion: A Triangulated and Unambiguous Structural Confirmation

The structural elucidation of 1-(bromomethyl)-3-chloro-5-nitrobenzene is achieved with high confidence through the systematic and logical application of modern analytical techniques.

-

Mass Spectrometry confirmed the elemental formula C₇H₅BrClNO₂ via its exact mass and the unique isotopic signature of bromine and chlorine.

-

Infrared Spectroscopy verified the presence of the critical nitro (NO₂) functional group with its characteristic strong stretches, alongside the aromatic C-H and C-halogen bonds.

-

NMR Spectroscopy provided the definitive map of the atomic connectivity, confirming the presence of the -CH₂Br group and, most importantly, the 1,3,5-trisubstituted aromatic ring pattern.

References

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene, a critical intermediate in pharmaceutical and fine chemical synthesis. The guide focuses on the most efficient and widely adopted synthetic strategy, the free-radical bromination of 3-chloro-5-nitrotoluene. It offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanism, and the rationale behind the selection of reagents and reaction conditions. Furthermore, this guide includes a summary of the physical and chemical properties of the key compounds involved, safety considerations, and visual aids in the form of diagrams to facilitate a thorough understanding of the synthetic process.

Introduction: Strategic Importance of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a valuable building block in organic synthesis due to its trifunctional nature. The presence of a reactive bromomethyl group, a deactivating and meta-directing nitro group, and a chloro substituent on the aromatic ring allows for a wide range of subsequent chemical transformations. This versatility makes it an important intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficient and reliable synthesis of this compound is therefore of significant interest to the drug development and chemical research communities.

Selection of Starting Materials: A Comparative Analysis

The choice of starting material is a critical factor that influences the overall efficiency, cost, and environmental impact of a synthetic route. For the preparation of 1-(Bromomethyl)-3-chloro-5-nitrobenzene, several precursors can be considered.

-

Preferred Starting Material: 3-Chloro-5-nitrotoluene This is the most logical and commercially viable starting material. Its structure is highly similar to the target molecule, requiring only the selective functionalization of the methyl group. The direct conversion of the benzylic methyl group to a bromomethyl group is a well-established transformation, making this the most efficient and atom-economical route.

-

Alternative Starting Materials

-

3-Nitrobenzyl bromide: This would require the introduction of a chloro group onto the aromatic ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry, potentially leading to a multi-step and lower-yielding process.

-

3-Chloro-5-nitrobenzoic acid: This route would necessitate the reduction of the carboxylic acid to an alcohol, followed by bromination. While chemically feasible, this two-step conversion from the benzoic acid adds complexity and is likely to result in a lower overall yield.

-

Given these considerations, this guide will focus exclusively on the synthesis starting from 3-chloro-5-nitrotoluene .

Synthetic Pathway: The Wohl-Ziegler Bromination

The conversion of 3-chloro-5-nitrotoluene to 1-(Bromomethyl)-3-chloro-5-nitrobenzene is achieved through a Wohl-Ziegler reaction . This reaction facilitates the selective free-radical bromination of the benzylic position of the toluene derivative using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as Azobisisobutyronitrile (AIBN).[1][2][3]

Caption: Synthetic pathway for the preparation of 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

In-depth Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |

| 3-Chloro-5-nitrotoluene | C₇H₆ClNO₂ | 171.58 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 |

| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-nitrotoluene (10.0 g, 58.3 mmol), N-Bromosuccinimide (11.4 g, 64.1 mmol, 1.1 equivalents), and Azobisisobutyronitrile (0.48 g, 2.9 mmol, 0.05 equivalents).

-

Solvent Addition: Add 150 mL of carbon tetrachloride to the flask. Safety Note: Carbon tetrachloride is a toxic and environmentally hazardous substance. All operations should be conducted in a well-ventilated chemical fume hood.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 77 °C) with efficient stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product, which is insoluble in carbon tetrachloride, will precipitate. Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals of 1-(Bromomethyl)-3-chloro-5-nitrobenzene by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is crucial for optimizing the reaction conditions and troubleshooting any potential issues. The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[1][4][5]

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals can then abstract a hydrogen atom from a trace amount of HBr that is often present, or react with NBS to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-nitrotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂) to yield the desired product, 1-(Bromomethyl)-3-chloro-5-nitrobenzene, and another bromine radical, which continues the chain reaction. The bromine is generated in situ from the reaction of HBr with NBS.

-

Termination: The chain reaction is terminated when any two radical species combine.

Rationale for Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring.[1]

-

Azobisisobutyronitrile (AIBN): AIBN is a reliable radical initiator that decomposes at a convenient rate at the reflux temperature of carbon tetrachloride.[6]

-

Carbon Tetrachloride (CCl₄): This is a classic solvent for Wohl-Ziegler reactions due to its inertness under radical conditions and its ability to dissolve the reactants while precipitating the succinimide by-product, which simplifies the work-up.[2][5] However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or acetonitrile may also be considered.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary energy to initiate the decomposition of AIBN and drive the reaction to completion in a reasonable timeframe.

Data Presentation: Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Chloro-5-nitrotoluene | 171.58 | 43-46 | 238 |

| N-Bromosuccinimide | 177.98 | 175-180 (decomposes) | N/A |

| Azobisisobutyronitrile | 164.21 | 102-104 (decomposes) | N/A |

| 1-(Bromomethyl)-3-chloro-5-nitrobenzene | 250.48 | 98-101 | N/A |

Safety Considerations

-

3-Chloro-5-nitrotoluene: Harmful if swallowed and causes skin and eye irritation.

-

N-Bromosuccinimide: A lachrymator and corrosive. Avoid contact with skin and eyes.

-

Azobisisobutyronitrile: Can decompose exothermically if heated improperly and is toxic.

-

Carbon Tetrachloride: Toxic, carcinogenic, and harmful to the environment. Must be handled in a fume hood with appropriate personal protective equipment.

-

1-(Bromomethyl)-3-chloro-5-nitrobenzene: A lachrymator and skin irritant. Handle with care.

Conclusion

The synthesis of 1-(Bromomethyl)-3-chloro-5-nitrobenzene from 3-chloro-5-nitrotoluene via a Wohl-Ziegler bromination is a highly efficient and reliable method. This guide provides a robust protocol and the underlying scientific principles to enable researchers and drug development professionals to successfully and safely perform this important transformation. Careful adherence to the experimental procedure and safety precautions is essential for achieving high yields of the desired product.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

-

Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]

-

Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]

-

Horner, L., & Winkelmann, E. H. (1959). Über die Verwendung von N-Brom-succinimid zur Bromierung von Olefinen (Wohl-Ziegler-Reaktion). Angewandte Chemie, 71(11), 349-365. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

-

PubChem. (n.d.). Azobisisobutyronitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Bromosuccinimide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). On the Wohl–Ziegler Bromination of Benzylic Compounds in Continuous Flow: A Safe and Scalable Protocol for the Synthesis of Bromides. The Journal of Organic Chemistry, 79(1), 223-229. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

reactivity of the bromomethyl group in 1-(Bromomethyl)-3-chloro-5-nitrobenzene

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromomethyl group in 1-(bromomethyl)-3-chloro-5-nitrobenzene (CAS No: 865624-17-5). The document elucidates the intricate interplay of electronic and steric effects exerted by the chloro and nitro substituents on the benzylic position. Core discussions focus on the mechanistic pathways of nucleophilic substitution reactions, which are the predominant transformations for this substrate. Detailed experimental protocols, reaction workflows, and synthetic applications are presented to provide researchers, scientists, and drug development professionals with actionable insights for leveraging this versatile chemical intermediate.

Introduction and Physicochemical Profile

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a trifunctionalized aromatic compound of significant interest in organic synthesis. Its utility as a building block stems from the highly reactive bromomethyl group, which serves as a potent electrophilic site for the introduction of diverse functionalities. This compound is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of the electron-withdrawing chloro and nitro groups profoundly modulates the reactivity of the benzylic bromide, a central theme of this guide.

Table 1: Physicochemical Properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

| Property | Value | Source |

| CAS Number | 865624-17-5 | [1][2] |

| Molecular Formula | C₇H₅BrClNO₂ | [2][3] |

| Molecular Weight | 250.48 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder or solid | [2] |

| Melting Point | ~50-55 °C | [2] |

| Boiling Point | 319.7 °C at 760 mmHg | [2][4] |

| Flash Point | 147.1 °C | [2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and DMSO | [2] |

The Electronic and Steric Landscape: A Tale of Three Substituents

The reactivity of the bromomethyl group is not considered in isolation. It is dictated by the electronic environment created by the chloro and nitro groups on the benzene ring.

Electronic Effects

The reactivity of an aromatic system is governed by the electron density of its π-system, which is influenced by substituents through inductive and resonance effects.[5]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) and a strong negative resonance effect (-M).[5][6] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but activating it towards nucleophilic aromatic substitution.[6][7] However, for the reactions at the benzylic carbon, its primary influence is inductive withdrawal of electron density.

-

Chloro Group (-Cl): The chlorine atom is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[5] It also possesses lone pairs that can be delocalized into the ring via a positive resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[5] Overall, due to the dominance of its -I effect, the chloro group deactivates the ring towards electrophilic substitution.[5]

-

Bromomethyl Group (-CH₂Br): This benzylic halide is the molecule's primary reactive center. The C-Br bond is polarized, making the benzylic carbon electrophilic and susceptible to nucleophilic attack. The adjacent benzene ring can stabilize the transition states of substitution reactions.

Impact on Bromomethyl Reactivity

The combined electron-withdrawing nature of the meta-positioned nitro and chloro groups has a crucial impact on the reactivity of the bromomethyl moiety. These groups pull electron density away from the benzylic carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This electronic pull strongly disfavors the formation of a benzylic carbocation, which would be destabilized by the electron-withdrawing substituents. Consequently, nucleophilic substitution reactions at this center are expected to proceed predominantly through an Sɴ2 (bimolecular nucleophilic substitution) mechanism rather than an Sɴ1 pathway.

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the key thermodynamic properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene. In the absence of extensive experimental data for this specific compound, this document outlines robust experimental and computational methodologies for establishing its enthalpy of formation, entropy, and heat capacity. A thorough grasp of these thermodynamic parameters is crucial for predicting the chemical reactivity, stability, and behavior of this molecule in various applications, including pharmaceutical synthesis and materials science. This guide is designed to be a practical resource, offering not only theoretical background but also detailed, actionable protocols and data analysis workflows.

Introduction: The Significance of Thermodynamic Properties in Drug Development and Synthesis

1-(Bromomethyl)-3-chloro-5-nitrobenzene is a substituted aromatic compound with functional groups that suggest its utility as a versatile intermediate in organic synthesis. The presence of a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and a chloro substituent creates a unique electronic and steric environment that dictates its reactivity.[1][2][3] Understanding the thermodynamic landscape of this molecule is paramount for several reasons:

-

Reaction Energetics and Feasibility: The standard enthalpy of formation is a cornerstone for calculating the heat of reaction for any transformation involving this molecule. This allows chemists to predict whether a reaction will be exothermic or endothermic, which is critical for process safety, scalability, and optimization.

-

Chemical Stability and Hazard Assessment: Thermodynamic data provide insights into the intrinsic stability of a compound. For a nitro-containing compound, this is particularly important for assessing potential decomposition pathways and associated hazards.

-

Phase Behavior and Purification: Properties such as the enthalpy of fusion and sublimation are essential for developing and optimizing purification processes like crystallization and sublimation, as well as for understanding the solid-state properties of the material.

-

Computational Modeling and Drug Design: Accurate thermodynamic data are essential for calibrating and validating computational models used in drug discovery and materials science to predict molecular interactions and properties.

This guide will provide a roadmap for elucidating these critical thermodynamic parameters for 1-(Bromomethyl)-3-chloro-5-nitrobenzene through a combination of experimental measurements and high-level computational chemistry.

Foundational Physicochemical Properties

A baseline understanding of the basic physical properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene is essential before embarking on more complex thermodynamic characterization.

| Property | Value/Description | Source |

| Chemical Formula | C₇H₅BrClNO₂ | [4] |

| Appearance | White to slightly yellow crystalline powder or bulk solid. | [4] |

| Melting Point | Approximately 50-55 °C | [4] |

| Boiling Point | Approximately 262-263 °C | [4] |

| Solubility | Soluble in organic solvents like ether and dimethyl sulfoxide; insoluble in water. | [4] |

Safety Considerations: 1-(Bromomethyl)-3-chloro-5-nitrobenzene is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn during handling.[4][5][6][7][8] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C and away from combustible materials and oxidants.[4]

Experimental Determination of Thermodynamic Properties

This section details the experimental workflows for determining the key thermodynamic properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) in the crystalline state is most accurately determined from the heat of combustion (ΔcH°), measured using bomb calorimetry.[9][10][11][12]

Workflow for Bomb Calorimetry:

Figure 1: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Protocol:

-

Sample Preparation: A pellet of 1-(Bromomethyl)-3-chloro-5-nitrobenzene of a precisely known mass (typically 0.5-1.0 g) is prepared. A fuse wire of known length and mass is attached to the terminals of the bomb, with the wire in contact with the pellet.

-

Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.

-

Data Analysis and Corrections: The gross heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release. The standard enthalpy of formation of the crystalline compound (ΔfH°(cr)) is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O(l), HCl(aq), and HBr(aq)).

Enthalpy of Sublimation via Knudsen Effusion

The enthalpy of sublimation (ΔsubH°) is a critical parameter for converting the enthalpy of formation from the crystalline to the gaseous state. The Knudsen effusion method is a reliable technique for measuring the vapor pressure of solids with low volatility.[13][14][15][16][17]

Workflow for Knudsen Effusion:

Figure 2: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Detailed Protocol:

-

Experimental Setup: A sample of 1-(Bromomethyl)-3-chloro-5-nitrobenzene is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature. The rate of mass loss due to the effusion of vapor through the orifice is measured using a sensitive microbalance. This measurement is repeated at several temperatures.

-

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°/R, where R is the ideal gas constant.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of 1-(Bromomethyl)-3-chloro-5-nitrobenzene can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[18][19][20][21][22] This data is essential for correcting enthalpies to different temperatures.

Workflow for DSC Measurement:

Figure 3: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Detailed Protocol:

-

Calibration and Baseline: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). A baseline measurement is performed with empty sample and reference pans.

-

Standard Measurement: A scan is performed with a sapphire standard, which has a well-characterized heat capacity.

-

Sample Measurement: A scan is performed with a known mass of 1-(Bromomethyl)-3-chloro-5-nitrobenzene. All scans are conducted over the desired temperature range at a constant heating rate.

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the difference in heat flow between the sample and the baseline with the difference in heat flow between the sapphire standard and the baseline.

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful complementary approach to experimental measurements, offering insights into thermodynamic properties that may be difficult or hazardous to measure directly.

Density Functional Theory (DFT) for Initial Estimates

DFT is a widely used quantum chemical method that can provide good initial estimates of molecular geometry and vibrational frequencies, which are necessary for calculating thermodynamic properties.[23][24][25]

Workflow for DFT Calculations:

Figure 4: Workflow for predicting thermodynamic properties using DFT.

Protocol for DFT Calculations (using Gaussian software as an example): [23][26][27]

-

Structure Input: The 3D structure of 1-(Bromomethyl)-3-chloro-5-nitrobenzene is built using a molecular editor.

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. A common choice of method is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two purposes: it confirms that the structure is a true energy minimum (i.e., no imaginary frequencies), and it provides the vibrational frequencies needed to calculate the vibrational contribution to the thermodynamic properties.

-

Thermodynamic Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the total entropy and heat capacity at a given temperature and pressure.

High-Accuracy Composite Methods (G4 Theory) for Enthalpy of Formation

For a more accurate prediction of the gas-phase enthalpy of formation, high-accuracy composite methods such as Gaussian-4 (G4) theory are recommended.[28][29][30][31][32] These methods approximate a very high-level calculation by combining the results of several lower-level calculations.

Key Principles of G4 Theory:

-

G4 theory systematically improves upon lower-level calculations by including corrections for basis set deficiencies, higher-order electron correlation effects, and zero-point energies.[29][32]

-

The final G4 energy is used in an atomization scheme to calculate the gas-phase enthalpy of formation at 0 K, which is then corrected to 298.15 K.

-

For nitro compounds, using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, can lead to better cancellation of errors and more accurate results.[28][30]

Synthesis of Experimental and Computational Data

The most robust understanding of the thermodynamic properties of 1-(Bromomethyl)-3-chloro-5-nitrobenzene is achieved by integrating the experimental and computational results.

-

Gas-Phase Enthalpy of Formation: The experimental crystalline-phase enthalpy of formation (from bomb calorimetry) can be combined with the experimental enthalpy of sublimation (from Knudsen effusion) to yield an experimental gas-phase enthalpy of formation. This value can then be compared with the result from G4 theory for validation.

-

Entropy and Heat Capacity: The absolute entropy and heat capacity can be calculated from statistical mechanics using the vibrational frequencies obtained from DFT calculations.[33][34][35][36][37] These calculated values can be compared with experimental data from DSC for the solid phase.

Summary of Key Thermodynamic Parameters and Methods:

| Thermodynamic Parameter | Experimental Method | Computational Method |

| Standard Enthalpy of Formation (ΔfH°(cr)) | Bomb Calorimetry | - |

| Standard Enthalpy of Sublimation (ΔsubH°) | Knudsen Effusion | - |

| Standard Enthalpy of Formation (ΔfH°(g)) | Derived from ΔfH°(cr) and ΔsubH° | G4 Theory |

| Standard Entropy (S°) | Statistical Mechanics from DFT | Statistical Mechanics from DFT |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Statistical Mechanics from DFT |

Conclusion and Future Directions